3,3',4,4'-Tetrafluoro-2,2'-bithiophene
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Overview
Description
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene is a fluorinated derivative of bithiophene, a compound consisting of two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene can be synthesized through direct arylation polycondensation. This method involves the reaction of 3,3’,4,4’-tetrafluoro-2,2’-bithiophene with other monomers under specific conditions to form polymers . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3,3’,4,4’-tetrafluoro-2,2’-bithiophene may involve large-scale polycondensation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing advanced reactors and automation to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms of thiophene derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bithiophene structure.
Scientific Research Applications
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene has a wide range of applications in scientific research:
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other bioelectronic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: It is employed in the production of high-performance materials, including conductive polymers and advanced coatings.
Mechanism of Action
The mechanism by which 3,3’,4,4’-tetrafluoro-2,2’-bithiophene exerts its effects is primarily related to its electronic properties. The introduction of fluorine atoms into the bithiophene structure alters the compound’s electron distribution, enhancing its ability to participate in charge transport and other electronic processes. This makes it an effective component in various electronic and optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
3,3’,4,4’-Tetrafluoro-2,2’-bithiophene: (4FBT)
(E)-1,2-bis(3,4-difluorothien-2-yl)ethene: (4FTVT)
Uniqueness
Compared to other similar compounds, 3,3’,4,4’-tetrafluoro-2,2’-bithiophene offers unique advantages in terms of its electronic properties. The presence of four fluorine atoms significantly enhances its electron-withdrawing capabilities, making it more effective in applications requiring high electron mobility and stability. This sets it apart from other fluorinated thiophene derivatives, which may not offer the same level of performance in electronic applications.
Properties
Molecular Formula |
C8H2F4S2 |
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Molecular Weight |
238.2 g/mol |
IUPAC Name |
2-(3,4-difluorothiophen-2-yl)-3,4-difluorothiophene |
InChI |
InChI=1S/C8H2F4S2/c9-3-1-13-7(5(3)11)8-6(12)4(10)2-14-8/h1-2H |
InChI Key |
ZOXQUVLJELXWCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)C2=C(C(=CS2)F)F)F)F |
Origin of Product |
United States |
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